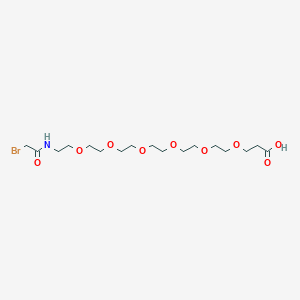
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is a synthetic organic compound with a unique structure characterized by an azidomethyl group, a methoxy group, and three hydroxyl groups attached to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol typically involves multiple steps starting from readily available precursors. One common route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hexose derivative.
Introduction of the Azidomethyl Group: This step often involves the substitution of a leaving group (e.g., a halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.
Hydroxylation: The hydroxyl groups are typically introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving azide or methoxy groups.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral or anticancer agents due to the bioactivity associated with azide-containing compounds.
Industry
In the materials science industry, this compound can be used in the synthesis of novel polymers or as a precursor for functional materials with specific properties.
Mécanisme D'action
The mechanism by which (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol exerts its effects depends on its application. For instance, in medicinal chemistry, the azide group can participate in bioorthogonal reactions, allowing for the selective targeting of biomolecules. The methoxy and hydroxyl groups can interact with biological targets through hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5S)-2-Hydroxymethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
(3S,5S)-2-Azidomethyl-6-ethoxy-tetrahydro-pyran-3,4,5-triol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H13N3O5 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-(azidomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-7,11-13H,2H2,1H3 |
Clé InChI |
DITZTAYZVSZBCC-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(C(C(O1)CN=[N+]=[N-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)



amine](/img/structure/B12102992.png)






![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)


